
Ubrogepant
Vue d'ensemble
Description
Ubrogepant est un antagoniste du récepteur du peptide lié au gène de la calcitonine, de petite taille. Il est principalement utilisé pour le traitement aigu de la migraine avec ou sans aura chez les adultes . This compound est le premier médicament de sa classe approuvé à cette fin .
Méthodes De Préparation
Ubrogepant est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. Le procédé comprend l'utilisation de solvants tels que l'acétonitrile et l'eau, et implique des étapes telles que le séchage sous vide .
Analyse Des Réactions Chimiques
Ubrogepant subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels au sein de la molécule.
Réactions de substitution : Les réactifs courants utilisés comprennent les halogènes et autres nucléophiles.
Principaux produits : Le produit principal est this compound lui-même, mais divers intermédiaires se forment pendant sa synthèse.
Applications de Recherche Scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les antagonistes du récepteur du peptide lié au gène de la calcitonine.
Biologie : La recherche se concentre sur son interaction avec les voies biologiques impliquées dans la physiopathologie de la migraine.
Industrie : Il est produit et commercialisé sous le nom de marque Ubrelvy pour un usage thérapeutique.
Mécanisme d'Action
This compound exerce ses effets en bloquant l'activité du récepteur du peptide lié au gène de la calcitonine, qui est impliqué dans la pathogenèse de la migraine . Cette inhibition empêche la vasodilatation et la transmission nociceptive qui contribuent aux symptômes de la migraine .
Applications De Recherche Scientifique
Ubrogepant has several scientific research applications:
Chemistry: It is used as a model compound to study calcitonin gene-related peptide receptor antagonists.
Biology: Research focuses on its interaction with biological pathways involved in migraine pathophysiology.
Medicine: This compound is used in clinical trials to evaluate its efficacy and safety in treating migraines.
Industry: It is produced and marketed under the brand name Ubrelvy for therapeutic use.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Ubrogepant est comparé à d'autres antagonistes du récepteur du peptide lié au gène de la calcitonine, tels que :
Rimegepant : Un autre antagoniste oral de petite taille utilisé pour le traitement de la migraine.
Atogepant : Fonction similaire, mais utilisé pour le traitement préventif des migraines.
Anticorps monoclonaux : Comme l'érenumab, le fremanezumab et le galcanezumab, qui ciblent la même voie, mais sont utilisés pour un traitement préventif.
This compound est unique dans sa classe, car il est le premier antagoniste oral du récepteur du peptide lié au gène de la calcitonine approuvé pour le traitement aigu des migraines .
Activité Biologique
Ubrogepant is a novel oral medication classified as a calcitonin gene-related peptide (CGRP) receptor antagonist , primarily used for the acute treatment of migraine. The drug has gained attention due to its unique mechanism of action, which differentiates it from traditional migraine treatments such as triptans. This compound is designed to alleviate migraine symptoms by blocking the effects of CGRP, a neuropeptide involved in the pathophysiology of migraines.
CGRP plays a crucial role in migraine development by mediating pain signals and causing vasodilation of cerebral blood vessels. During a migraine attack, trigeminal nerve fibers release CGRP, leading to increased inflammation and pain. This compound’s antagonistic action on CGRP receptors inhibits this process, resulting in reduced headache severity and associated symptoms such as nausea and photophobia .
Pharmacokinetics
This compound is primarily metabolized by the enzyme CYP3A4, exhibiting first-order kinetics. Studies indicate that systemic exposure to this compound increases in individuals with hepatic impairment, although no dosage adjustment is necessary for mild to moderate liver impairment . The standard dosages are typically 50 mg or 100 mg taken orally.
Summary of Key Trials
This compound's efficacy has been evaluated in several phase 3 clinical trials, notably the ACHIEVE I and ACHIEVE II studies, which assessed its effectiveness compared to placebo.
Trial | Dosage | Pain Freedom at 2 Hours | Absence of Most Bothersome Symptom | Return to Normal Function |
---|---|---|---|---|
ACHIEVE I | 50 mg | 20.7% vs. 14.3% (placebo) | 37.6% vs. 27.8% (placebo) | 40.9% vs. 29.5% (placebo) |
100 mg | 21.8% vs. 14.3% (placebo) | - | 45% vs. 29.5% (placebo) | |
ACHIEVE II | 25 mg | 20.6% vs. 14.3% (placebo) | 34.1% vs. 27.4% (placebo) | - |
50 mg | 21.8% vs. 14.3% (placebo) | - | - |
The trials demonstrated that this compound significantly improved pain relief compared to placebo within two hours post-administration, with statistical significance across multiple endpoints .
Case Study: PRODROME Trial
In a recent study known as the PRODROME trial , this compound was evaluated for its efficacy when administered during the prodromal phase of migraines—characterized by early non-aura symptoms preceding headache onset.
- Population: Adults aged 18-75 with a history of migraines.
- Findings: this compound was effective in preventing moderate to severe headaches within 24 hours after administration, achieving an absence rate of headaches in approximately 46% of cases treated with this compound compared to 29% with placebo (p < 0.0001) .
Safety and Tolerability
This compound has shown a favorable safety profile in clinical studies, with the most common adverse effects being mild and transient, including nausea and dizziness . The absence of vasoconstrictive properties distinguishes this compound from triptans, making it a safer option for patients who may be at risk for cardiovascular events.
Adverse Events Reported
Adverse Event | This compound (50 mg) | This compound (25 mg) | Placebo |
---|---|---|---|
Nausea | 2.0% | 2.5% | 2.0% |
Dizziness | 1.4% | 2.1% | 1.6% |
The incidence of serious adverse events remains low, reinforcing this compound's tolerability among patients .
Propriétés
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160178 | |
Record name | Ubrogepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Ubrogepant is a potent antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
Record name | Ubrogepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-77-7 | |
Record name | Ubrogepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ubrogepant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ubrogepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ubrogepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UBROGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.